molecular formula C24H24N2O4 B555835 N-glutaryl-L-phenylalanine 2-naphthylamide CAS No. 17479-62-8

N-glutaryl-L-phenylalanine 2-naphthylamide

Cat. No. B555835
CAS RN: 17479-62-8
M. Wt: 404.5 g/mol
InChI Key: UNBPEIBIPPJZIR-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-glutaryl-L-phenylalanine 2-naphthylamide is an N-(2-naphthyl)carboxamide obtained by formal condensation of the C-terminal carboxy group of N-glutaryl-L-phenylalanine with the amino group of 2-naphthylamine . It has a role as a chromogenic compound .


Molecular Structure Analysis

The molecular formula of this compound is C24H24N2O4 . The molecular weight is 404.5 g/mol . The InChI and SMILES strings provide a textual representation of the compound structure . Unfortunately, a detailed molecular structure analysis is not available in the searched resources.

Scientific Research Applications

  • Lysosomal Hydrolysis Studies : N-glutaryl-L-phenylalanine 2-naphthylamide is used in the study of intralysosomal hydrolysis. Glycyl-L-phenylalanine 2-naphthylamide, a similar compound, induces an increase in cathepsin C activity in rat liver mitochondria. It's hypothesized that hydrolysis of such compounds within lysosomes could disrupt these organelles (Jadot et al., 1984).

  • Enzyme Activity Determination : this compound is utilized in assays for the quantitative determination of chymotrypsin and similar enzymes, as well as their inhibitors. It's effective due to its solubility, specificity, and sensitivity, which are advantageous for these assays (Blackwood et al., 1965).

  • Lysosomal Membrane Permeability Studies : The compound, particularly its variants like glycyl-L-phenylalanine 2-naphthylamide, is used to study lysosomal membrane permeability. It evokes changes in lysosomal pH and cytosolic Ca2+ concentration, indicating its impact on lysosomal functions (Atakpa et al., 2019).

  • Cytotoxicity and Lysosomal Effect : Glycyl-D-phenylalanine-2-naphthylamide, a related compound, shows cytotoxic properties, believed to be due to its effect on lysosomes. This highlights its potential as a lysosomotropic substance (Jadot et al., 1990).

  • Biochemical Characterization of Enzymes : It aids in the biochemical characterization and purification of enzymes, like aminopeptidases, from various biological sources. This is important for understanding enzyme structures and functions (Caldwell & Sparrow, 1980).

properties

IUPAC Name

5-[[(2S)-1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c27-22(11-6-12-23(28)29)26-21(15-17-7-2-1-3-8-17)24(30)25-20-14-13-18-9-4-5-10-19(18)16-20/h1-5,7-10,13-14,16,21H,6,11-12,15H2,(H,25,30)(H,26,27)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBPEIBIPPJZIR-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427201
Record name CTK8G0059
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17479-62-8
Record name CTK8G0059
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17479-62-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-glutaryl-L-phenylalanine 2-naphthylamide
Reactant of Route 2
Reactant of Route 2
N-glutaryl-L-phenylalanine 2-naphthylamide
Reactant of Route 3
Reactant of Route 3
N-glutaryl-L-phenylalanine 2-naphthylamide
Reactant of Route 4
Reactant of Route 4
N-glutaryl-L-phenylalanine 2-naphthylamide
Reactant of Route 5
N-glutaryl-L-phenylalanine 2-naphthylamide
Reactant of Route 6
Reactant of Route 6
N-glutaryl-L-phenylalanine 2-naphthylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.